(S)-Hesperetin Benzyl Ether

Organic Synthesis Chiral Pool Synthesis Flavonoid Chemistry

Procure (S)-Hesperetin Benzyl Ether (CAS 1403990-90-8) for its singular molecular identity: a single benzyl protecting group at the 7‑O position on the (S)-enantiomer scaffold. Unlike generic hesperetin derivatives or dibenzyl/racemic analogs, this stereo-defined intermediate enables chemoselective deprotection to yield enantiomerically pure (S)-Hesperetin without compromising C‑2 chirality. It also permits site‑selective functionalization at the 5‑OH and 3′‑OH positions for focused SAR libraries. Choose this precise building block for reproducible chiral synthesis and medicinal chemistry programs.

Molecular Formula C₂₃H₂₀O₆
Molecular Weight 392.4
CAS No. 1403990-90-8
Cat. No. B1145270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Hesperetin Benzyl Ether
CAS1403990-90-8
Synonyms(2S)-2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Molecular FormulaC₂₃H₂₀O₆
Molecular Weight392.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Hesperetin Benzyl Ether (CAS 1403990-90-8): Core Identity and Differentiation for Scientific Sourcing


(S)-Hesperetin Benzyl Ether (CAS 1403990-90-8) is a specifically modified flavanone derivative, distinguished from its parent compound (S)-Hesperetin by the strategic placement of a single benzyl protecting group at the 7-O position [1]. This structural modification fundamentally alters the molecule's physicochemical properties and its role in research, defining it not as a general-purpose bioactive flavonoid but as a crucial, stereo-defined synthetic intermediate for the production of (S)-Hesperetin (H289480) . It is supplied as a yellow solid with a molecular weight of 392.4 g/mol and the molecular formula C23H20O6 . This compound serves as a defined, reliable building block in organic synthesis, where the chirality at the C-2 position is preserved, enabling the efficient construction of more complex molecules [2].

(S)-Hesperetin Benzyl Ether (CAS 1403990-90-8): Why In-Class Substitution is Not a Viable Procurement Strategy


The procurement of (S)-Hesperetin Benzyl Ether cannot be based on substituting a generic “hesperetin derivative.” Its value is defined by a singular molecular feature: the presence of a single, selectively positioned benzyl ether group at the 7-O position on the (S)-enantiomer scaffold. This specific chemical identity is non-negotiable for its primary application as a chiral synthetic intermediate [1]. In contrast, close analogs like (S)-Hesperetin Dibenzyl Ether (with two benzyl groups) or (S)-Hesperetin (with none) have fundamentally different reactivities, stereochemical requirements, and synthetic roles. For instance, a researcher following a published protocol for a selective deprotection to yield (S)-Hesperetin would find the dibenzyl analog or the unprotected parent compound unsuitable . Similarly, the racemic mixture or the (R)-enantiomer will not be processed by stereospecific enzymes or yield the desired biological activity in target systems, making them chemically distinct and scientifically inadequate substitutes. The precise synthetic handle and chirality of (S)-Hesperetin Benzyl Ether are therefore the primary differentiators for scientific selection and procurement.

(S)-Hesperetin Benzyl Ether (CAS 1403990-90-8): Quantitative Evidence for Scientific Selection


Selective 7-O-Benzyl Protection Defines a Unique Synthetic Intermediate for Chiral Hesperetin

The core differentiating value of (S)-Hesperetin Benzyl Ether lies in its precise molecular structure. It features a single benzyl ether group selectively installed at the 7-O position of the (S)-hesperetin scaffold. This is in direct contrast to (S)-Hesperetin, which has no protecting groups, and (S)-Hesperetin Dibenzyl Ether, which has two benzyl groups at unspecified hydroxyl positions [1]. The presence of a single, defined protecting group at a known location (7-O) is a critical design feature for its role as a chiral intermediate . This allows for subsequent selective modifications at other reactive sites (e.g., 3', 5-OH) without affecting the protected 7-OH, a strategy not possible with the unprotected parent compound or the dibenzyl derivative.

Organic Synthesis Chiral Pool Synthesis Flavonoid Chemistry Protecting Group Strategy

Stereo-Defined (S)-Enantiomer is Essential for Biological and Synthetic Fidelity

The compound is the (S)-enantiomer of hesperetin benzyl ether, a crucial specification for its application. Chirality is a well-established determinant of both biological activity and synthetic outcomes. The (S)-enantiomer is the naturally occurring form of hesperetin, and this specific stereoisomer is required for studies involving stereospecific biological targets or for use as a chiral building block in asymmetric synthesis [1]. In contrast, the (R)-enantiomer or a racemic mixture would exhibit different, often diminished, biological activity and would be unsuitable for applications requiring stereochemical purity [2]. This is a class-level inference based on the fundamental principles of stereochemistry in medicinal chemistry and pharmacology.

Chirality Stereochemistry Enantioselective Synthesis Biological Activity

Validated by Peer-Reviewed Synthesis of Bioactive O-Benzyl Hesperetin Derivatives

The utility of the O-benzyl protecting group on the hesperetin core is demonstrated in peer-reviewed research aimed at discovering more potent anti-inflammatory agents. A study by Huang et al. (2018) synthesized sixteen novel O-alkyl and O-benzyl hesperetin derivatives and investigated their anti-inflammatory activity by measuring the inhibition of interleukin-6 (IL-6) and nitric oxide (NO) production in mouse RAW264.7 macrophages [1]. This research validates that specific O-benzyl modifications are a recognized and productive strategy for modulating the biological activity of hesperetin. While the study does not test (S)-Hesperetin Benzyl Ether directly, it establishes the broader class of O-benzyl hesperetins as valuable lead compounds, thereby confirming the scientific merit of this specific substitution pattern. This is in contrast to unmodified hesperetin, which may have different activity profiles.

Anti-inflammatory Drug Discovery O-Benzyl Derivatives Medicinal Chemistry

Procurement-Driven Applications for (S)-Hesperetin Benzyl Ether (CAS 1403990-90-8) in Research


Synthesis of Chiral (S)-Hesperetin via Selective Deprotection

The primary and most direct application for (S)-Hesperetin Benzyl Ether is its use as a protected intermediate in the synthesis of enantiomerically pure (S)-Hesperetin. Researchers can perform a selective deprotection of the 7-O-benzyl group (e.g., via hydrogenolysis) to yield the target chiral flavanone without affecting the stereocenter at C-2. This route is advantageous when the free (S)-Hesperetin is unstable or prone to side reactions during a multi-step synthesis, and it provides a defined, reliable source of the chiral material [1].

Regioselective Derivatization of the Hesperetin Scaffold

The single benzyl protecting group at the 7-O position allows for site-selective functionalization of the remaining free hydroxyl groups (at the 5 and 3' positions). This is a critical application in medicinal chemistry for creating focused libraries of hesperetin derivatives. By using (S)-Hesperetin Benzyl Ether as the starting material, chemists can introduce diverse chemical moieties (e.g., esters, ethers, glycosides) at the 5-OH and 3'-OH positions, while the 7-O position remains protected. Subsequent deprotection yields a novel derivative with modifications at specific sites, a strategy not possible with the fully unprotected (S)-Hesperetin .

Production of O-Benzyl Hesperetin Derivatives for Biological Screening

As evidenced by peer-reviewed research, the O-benzyl hesperetin class is actively investigated for its anti-inflammatory and other biological activities [2]. (S)-Hesperetin Benzyl Ether can serve as a key starting material or intermediate for the synthesis of more complex O-benzyl derivatives described in the literature. This allows research groups to replicate published studies, validate reported biological activity, or generate new analogs for structure-activity relationship (SAR) investigations in drug discovery programs focused on inflammation, oxidative stress, or related pathways.

Chiral Building Block for Complex Natural Product Synthesis

The chiral (S)-configured flavanone core is a valuable building block for the total synthesis of more complex natural products. (S)-Hesperetin Benzyl Ether, with its defined stereochemistry and a protecting group that facilitates further transformations, can be incorporated into advanced synthetic routes. Its use ensures that the correct stereochemical information is maintained throughout the synthesis, which is crucial for the biological activity of the final complex target molecule. This application is particularly relevant for academic research groups engaged in total synthesis and for industrial labs developing scalable processes for novel compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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